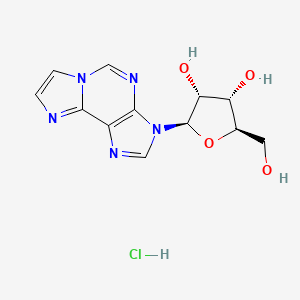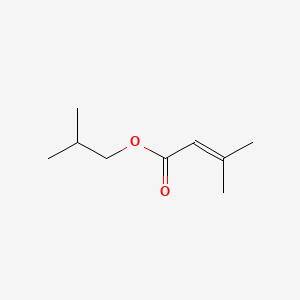
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt is a phospholipid compound that belongs to the class of glycerophospholipids. It is characterized by the presence of two hexadecanoyl (palmitoyl) chains attached to the glycerol backbone, along with a diphosphocytidine head group. This compound is commonly used in biochemical and biophysical research due to its unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form the dihexadecanoyl glycerol intermediate. This intermediate is then phosphorylated to introduce the diphosphocytidine group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification and phosphorylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods.
化学反応の分析
Types of Reactions
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to modify the functional groups, such as converting the diphosphocytidine group to a simpler phosphate group.
Substitution: The head group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides and hydroxylated derivatives, while reduction may produce simpler phospholipid analogs.
科学的研究の応用
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions in various environments.
Biology: Employed in the study of cell membranes and lipid bilayers, as well as in the development of liposome-based drug delivery systems.
Medicine: Investigated for its potential role in targeted drug delivery and as a component of lipid-based therapeutics.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt involves its incorporation into lipid bilayers and cell membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The compound can also serve as a signaling molecule, participating in various cellular pathways and processes.
類似化合物との比較
Similar Compounds
1,2-Dihexadecanoyl-SN-glycero-3-phosphoethanolamine: Another phospholipid with similar fatty acid chains but a different head group.
1,2-Dihexanoyl-SN-glycerol: A simpler glycerolipid with shorter fatty acid chains.
1,2-Diheptadecanoyl-SN-glycero-3-phosphorylcholine: A phospholipid with a different head group and slightly longer fatty acid chains.
Uniqueness
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt is unique due to its specific head group, which imparts distinct biochemical properties and functions. Its ability to form stable lipid bilayers and interact with various biomolecules makes it a valuable tool in research and industrial applications.
特性
分子式 |
C44H80KN3O15P2 |
|---|---|
分子量 |
992.2 g/mol |
IUPAC名 |
potassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C44H81N3O15P2.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-63(53,54)62-64(55,56)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52;/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H,55,56)(H2,45,46,52);/q;+1/p-1/t36?,37-,41-,42-,43-;/m1./s1 |
InChIキー |
KHIXCZWKFGUHNL-BEATXVCVSA-M |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[K+] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


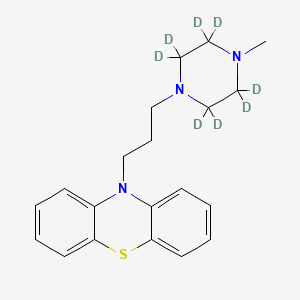


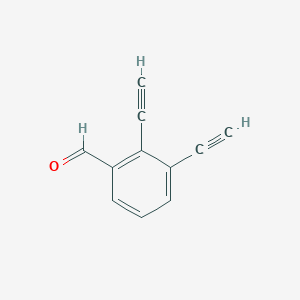

![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
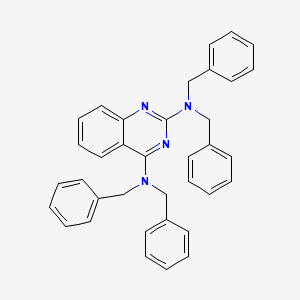
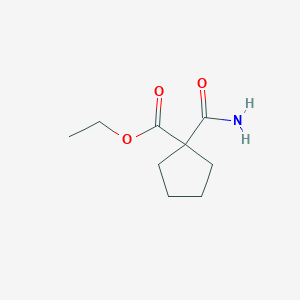
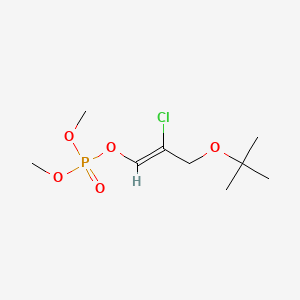
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)

